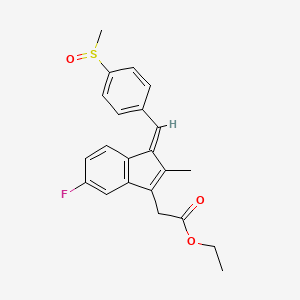
Sulindac Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulindac Ethyl Ester is a derivative of Sulindac, a non-steroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory, analgesic, and antipyretic properties. This compound is primarily studied for its potential therapeutic applications and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulindac Ethyl Ester can be synthesized through the esterification of Sulindac. The process typically involves reacting Sulindac with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and distillation units to separate and purify the ester product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Sulindac Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form Sulindac and ethanol.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions include Sulindac, ethanol, sulfoxides, and sulfones .
Scientific Research Applications
Sulindac Ethyl Ester has a wide range of scientific research applications:
Mechanism of Action
Sulindac Ethyl Ester exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . Additionally, this compound and its metabolites have been shown to induce apoptosis and inhibit cell proliferation through various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Sulindac: The parent compound, known for its anti-inflammatory properties.
Sulindac Sulfide: An active metabolite of Sulindac with potent anti-inflammatory effects.
Sulindac Sulfone: Another metabolite with anti-cancer properties.
Uniqueness
Sulindac Ethyl Ester is unique due to its ester functional group, which imparts different pharmacokinetic properties compared to its parent compound and metabolites. This esterification can enhance its bioavailability and reduce gastrointestinal side effects commonly associated with NSAIDs .
Properties
Molecular Formula |
C22H21FO3S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
ethyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate |
InChI |
InChI=1S/C22H21FO3S/c1-4-26-22(24)13-20-14(2)19(18-10-7-16(23)12-21(18)20)11-15-5-8-17(9-6-15)27(3)25/h5-12H,4,13H2,1-3H3/b19-11- |
InChI Key |
OZFMCSDDWQEPMW-ODLFYWEKSA-N |
Isomeric SMILES |
CCOC(=O)CC1=C(/C(=C/C2=CC=C(C=C2)S(=O)C)/C3=C1C=C(C=C3)F)C |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC2=CC=C(C=C2)S(=O)C)C3=C1C=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




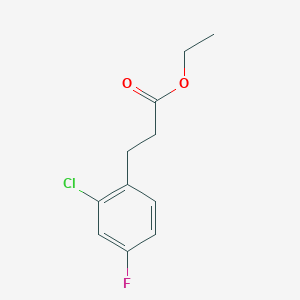
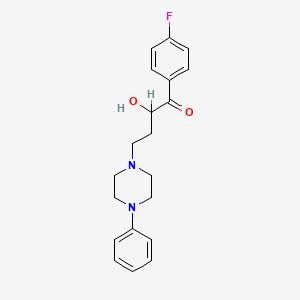

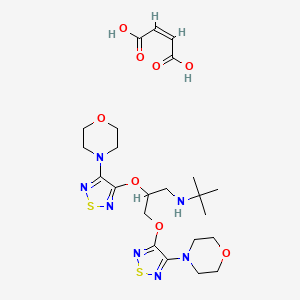
![1H-Thieno[3,4-b]pyrrole](/img/structure/B13420465.png)
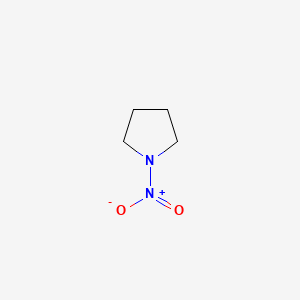
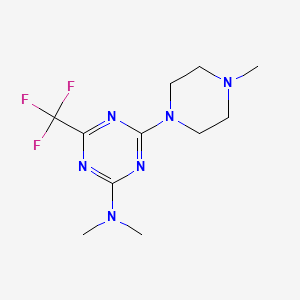
![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)
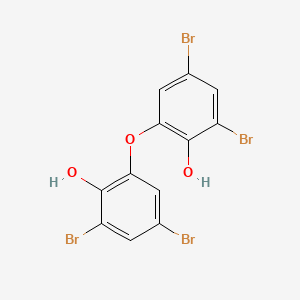
![1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B13420510.png)
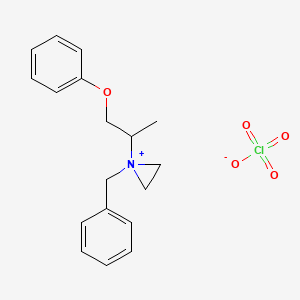
![Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B13420525.png)
